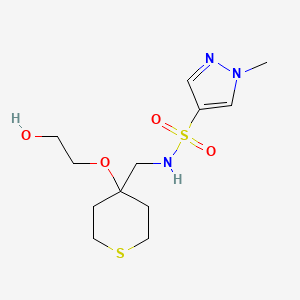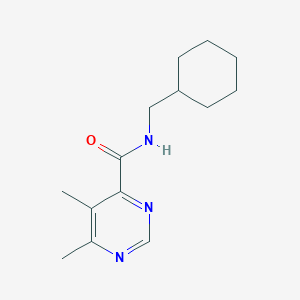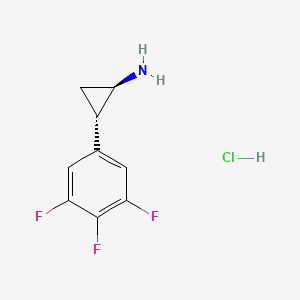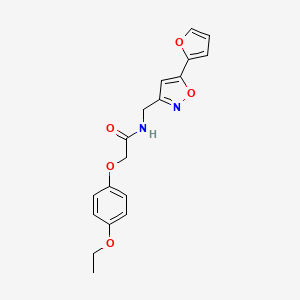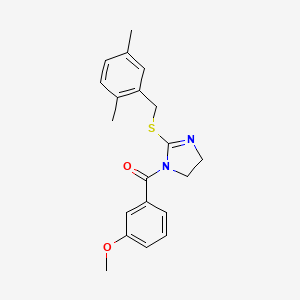
(2-((2,5-二甲基苯基)硫)-4,5-二氢-1H-咪唑-1-基)(3-甲氧基苯基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
"(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-methoxyphenyl)methanone" is a chemical compound of interest due to its unique structure and potential applications in various fields of science. While specific research directly related to this compound was not found, insights can be derived from studies on similar compounds, showcasing the methodologies and analytical techniques utilized in their synthesis, structural elucidation, and property analysis.
Synthesis Analysis
The synthesis of complex organic molecules like "(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-methoxyphenyl)methanone" typically involves multi-step reactions, starting from simpler precursor molecules. For example, Shahana and Yardily (2020) detailed the synthesis of novel compounds using UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry for characterization, employing density functional theory (DFT) calculations for structural optimization (Shahana & Yardily, 2020).
Molecular Structure Analysis
The molecular structure of organic compounds is often analyzed through spectroscopic methods and computational chemistry techniques. The study by Shahana and Yardily (2020) also utilized DFT calculations to investigate the equilibrium geometry, bonding features, and vibrational wave numbers, providing insights into the structural aspects of similar compounds (Shahana & Yardily, 2020).
Chemical Reactions and Properties
Chemical reactions involving compounds like "(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3-methoxyphenyl)methanone" can be diverse, including functional group transformations and complex formation. The synthesis and reaction mechanisms are often elucidated using a combination of experimental and theoretical methods, as demonstrated in the synthesis and docking studies of related compounds by Shahana and Yardily (2020) (Shahana & Yardily, 2020).
Physical Properties Analysis
The physical properties of organic compounds, such as melting point, boiling point, solubility, and crystal structure, are crucial for understanding their behavior in different environments. Techniques such as X-ray diffraction analysis, as used by Sokol et al. (2011) in the study of complex formation of related compounds, provide detailed insights into the molecular and crystal structures (Sokol et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are essential for predicting the behavior of compounds in chemical reactions and biological systems. For instance, the HOMO-LUMO energy gap analysis can offer information on the compound's reactivity and stability, as discussed by Shahana and Yardily (2020) for similar molecules (Shahana & Yardily, 2020).
科学研究应用
合成和衍生物的表征:
- 由Mabkhot, Y., Kheder, N. A. E., & Al-Majid, A. (2010)进行的研究描述了双(2-(1H-苯并[d]咪唑-2(3H)-基)-3-氧代丙腈)的合成,该化合物与所讨论的化合物具有结构相似性。他们的研究侧重于将噻吩-[2,3-b]噻吩基团引入各种衍生物(Mabkhot, Y., Kheder, N. A. E., & Al-Majid, A., 2010)。
咪唑衍生物的光致变色性:
- Bai, J., Han, X., Wang, Y., & Meng, J. (2010)合成了在照射后表现出光致变色性的咪唑衍生物。这一发现具有重要意义,因为它暗示了在材料科学和光子学中的潜在应用(Bai, J., Han, X., Wang, Y., & Meng, J., 2010)。
抗菌和抗氧化活性:
- Narasimhan, B., Sharma, D., Kumar, P., Yogeeswari, P., & Sriram, D. (2011)进行的研究调查了[2-(取代苯基)-咪唑-1-基]-吡啶-3-基-甲酮的抗菌和抗分枝杆菌活性,这些化合物与感兴趣的化合物在结构上相似。他们的研究揭示了显著的抗菌潜力,突出了这类化合物在医学研究中的相关性(Narasimhan, B., Sharma, D., Kumar, P., Yogeeswari, P., & Sriram, D., 2011)。
密度泛函理论(DFT)和分子对接研究:
- 由FathimaShahana, M., & Yardily, A. (2020)的研究表明,使用DFT和分子对接分析广泛研究了类似化合物的合成和结构优化。这些研究为化合物的稳定性、电荷转移和潜在的抗病毒活性提供了见解(FathimaShahana, M., & Yardily, A., 2020)。
电化学和电学性质:
- Anand, S., & Muthusamy, A. (2018)对寡苯并咪唑类化合物进行的研究,包括类似化合物,突出了它们在开发具有独特电化学、电学和光学性质的材料方面的潜力。这类材料在电子设备和传感器中可能很有用(Anand, S., & Muthusamy, A., 2018)。
属性
IUPAC Name |
[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-14-7-8-15(2)17(11-14)13-25-20-21-9-10-22(20)19(23)16-5-4-6-18(12-16)24-3/h4-8,11-12H,9-10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTKSMZUBQHBCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NCCN2C(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

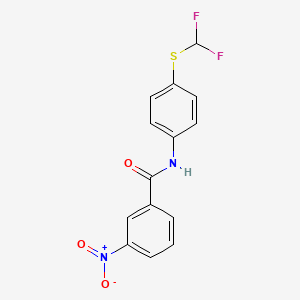
![N-ethyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2491949.png)


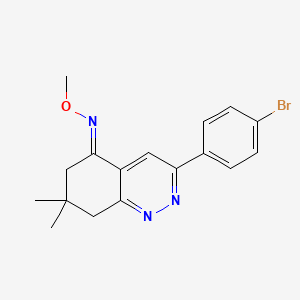
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2491954.png)
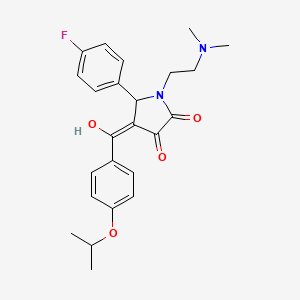
![3,6-dichloro-N-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methyl}pyridine-2-carboxamide](/img/structure/B2491957.png)
